molecular formula C11H11F4N B1401929 1-(4-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine CAS No. 1707581-16-5

1-(4-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine

Cat. No. B1401929
M. Wt: 233.2 g/mol
InChI Key: VRDBYKIEEYCCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine , also known as FTPP , is a nitrogen-containing heterocyclic compound. Its chemical structure consists of a pyrrolidine ring with a 4-fluoro-2-(trifluoromethyl)phenyl substituent. The pyrrolidine scaffold is widely used in drug discovery due to its versatility and potential for obtaining biologically active compounds .


Synthesis Analysis

The synthesis of FTPP involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Researchers have explored various synthetic strategies to access this compound. Additionally, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) has been investigated. Stereoselectivity plays a crucial role, as different stereoisomers and spatial orientations of substituents can impact the biological profile of drug candidates .


Molecular Structure Analysis

FTPP’s molecular formula is C₁₁H₁₂F₃N , with a molecular weight of approximately 260.21 g/mol. The key features include the pyrrolidine ring and the 4-fluoro-2-(trifluoromethyl)phenyl group. The stereogenicity of carbons within the pyrrolidine ring influences its biological activity .


Chemical Reactions Analysis

FTPP’s reactivity depends on its functional groups. It may participate in substitution reactions, ring-opening reactions, or cyclization processes. Investigating its behavior under various conditions is essential for understanding its synthetic potential and reactivity .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Obtain NMR, IR, and UV-Vis spectra for characterization .

properties

IUPAC Name

1-[4-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4N/c12-8-3-4-10(16-5-1-2-6-16)9(7-8)11(13,14)15/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDBYKIEEYCCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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